N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide
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Description
“N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is often found in various natural products and pharmaceuticals . The compound also contains methoxy groups and an amide group, which can significantly influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chromene ring with a methoxybenzamide group attached. The presence of the methoxy groups and the amide group can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The chromene ring, methoxy groups, and amide group could potentially undergo various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring, methoxy groups, and amide group can influence properties such as solubility, melting point, boiling point, and reactivity .
Future Directions
The future research directions for this compound could include studying its potential biological activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. Additionally, its synthesis could be optimized, and its physical and chemical properties could be further studied .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to be involved in various biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, may have similar pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, may have similar effects .
Action Environment
A study on a similar compound, n-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide, showed that it can inhibit the corrosion of mild steel in acidic media .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(17-10-13-20(31-3)21(14-17)32-4)26(33-24(15)19)27-25(29)16-8-11-18(30-2)12-9-16/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVPLHYOJOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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